1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid
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Overview
Description
1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid is an organic compound with a unique structure that includes a cyclohexane ring, a carboxylic acid group, and an ethoxycarbonothioylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane-1-carboxylic acid with ethoxycarbonothioylsulfanyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The ethoxycarbonothioylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonothioylsulfanyl group can interact with thiol groups in proteins, leading to the modification of protein function. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the ethoxycarbonothioylsulfanyl group, making it less reactive in certain chemical reactions.
Ethoxycarbonothioylsulfanyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
1-[(Ethoxycarbonothioyl)sulfanyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclohexane ring and the ethoxycarbonothioylsulfanyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
52831-98-8 |
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Molecular Formula |
C10H16O3S2 |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
1-ethoxycarbothioylsulfanylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O3S2/c1-2-13-9(14)15-10(8(11)12)6-4-3-5-7-10/h2-7H2,1H3,(H,11,12) |
InChI Key |
BZYYEWBIRVYZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=S)SC1(CCCCC1)C(=O)O |
Origin of Product |
United States |
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